Serum Creatinine Reduction in Ischemic Acute Kidney Injury (AKI) – Post‑Ischemia Administration
TRC160334, when administered after reperfusion in a rat model of ischemic AKI, produced a 23% reduction in serum creatinine at 24 h and a 71% reduction at 48 h (p < 0.01) compared to vehicle‑treated controls [1]. This level of post‑ischemic functional recovery is a direct, quantitative measure of its therapeutic efficacy. By contrast, many other HIF‑PH inhibitors (e.g., FG‑4592/roxadustat) are predominantly characterized in anemia models or require prophylactic dosing to achieve similar renal protection [2].
| Evidence Dimension | Serum creatinine reduction post‑reperfusion (rat AKI model) |
|---|---|
| Target Compound Data | 23% reduction at 24 h; 71% reduction at 48 h |
| Comparator Or Baseline | Vehicle control; comparator HIF‑PH inhibitors lack equivalent post‑ischemia efficacy data |
| Quantified Difference | 71% creatinine lowering vs. vehicle at 48 h |
| Conditions | Rat renal ischemia/reperfusion model; 45 min bilateral clamping; TRC160334 (0.3 mg/kg i.p.) administered after reperfusion |
Why This Matters
Post‑ischemic efficacy is clinically more relevant and demonstrates that TRC160334 can reverse established injury, a property not consistently documented for alternative HIF‑PH inhibitors.
- [1] Jamadarkhana P, Chaudhary A, Chhipa L, Dubey A, Mohanan A, Gupta R, Deshpande S. Treatment with a novel hypoxia-inducible factor hydroxylase inhibitor (TRC160334) ameliorates ischemic acute kidney injury. Am J Nephrol. 2012;36(3):208-18. View Source
- [2] Besarab A, Chernyavskaya E, Motylev I, Shutov E, Kumbar LM, Gurevich K, Chan DT, Leong R, Poole L, Zhong M, Saikali KG, Franco M, Hemmerich S, Yu KH, Neff TB. Roxadustat (FG‑4592): Correction of Anemia in Incident Dialysis Patients. J Am Soc Nephrol. 2016;27(4):1225-33. View Source
